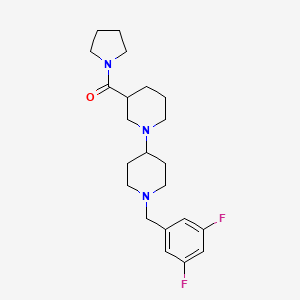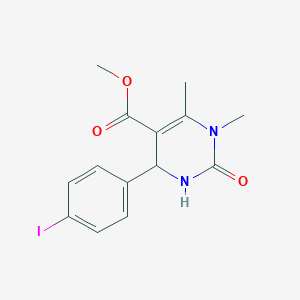
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
作用機序
MPEP acts as a selective antagonist for the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor plays a crucial role in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. MPEP binds to the allosteric site of the mGluR5 receptor and inhibits its signaling pathway, leading to a reduction in the release of glutamate and other neurotransmitters.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. It has been shown to improve cognitive function in animal models of Fragile X syndrome, Parkinson's disease, and drug addiction. MPEP has also been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
MPEP has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its low solubility in water and its relatively low potency.
将来の方向性
There are several future directions for the study of MPEP, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic effects in human clinical trials, and the exploration of its role in other physiological and pathological processes. MPEP has the potential to be a valuable tool for the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been extensively studied for its potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of MPEP involves the reaction of 2-methoxyphenylacetonitrile with 2-pyrazinecarboxaldehyde in the presence of sodium methoxide to form the intermediate product, which is then reacted with 3-aminopyridazine in the presence of acetic acid to yield MPEP. The overall yield of this reaction is around 25%.
科学的研究の応用
MPEP has been extensively studied for its potential applications in various fields such as neurology, psychiatry, and drug addiction. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been shown to have potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction.
特性
IUPAC Name |
6-(2-methoxyphenyl)-N-(1-pyrazin-2-ylpropan-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13(11-14-12-19-9-10-20-14)21-18-8-7-16(22-23-18)15-5-3-4-6-17(15)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKYGBIZNVTCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,4-dichlorophenyl)acryloyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5350377.png)
![7-(3,5-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5350391.png)
![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5350405.png)
![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5350412.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)
![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5350444.png)

![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![3-(benzylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350465.png)

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)